![molecular formula C15H24O2Si B3332919 1-[4-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenyl]ethanone CAS No. 93131-87-4](/img/structure/B3332919.png)
1-[4-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenyl]ethanone
Overview
Description
“1-[4-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenyl]ethanone” is an organic compound. It contains a tert-butyl(dimethyl)silyl group attached to an oxygen atom, which is further connected to a methyl group on the phenyl ring . This compound is part of the family of silyl ethers, which are commonly used as protecting groups in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds often involves the use of commercially available starting materials and simple reagents . For instance, the synthesis of tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate started from commercially available 4-bromo-1H-indole . The aldehyde group was reduced with NaBH4 in methanol to obtain an alcohol, which was then protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole .Molecular Structure Analysis
The molecular structure of “1-[4-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenyl]ethanone” can be represented by the linear formula: (CH3)3CSi(CH3)2OC6H4CHO . This indicates that the compound contains a phenyl ring with a ketone group and a tert-butyl(dimethyl)silyl group attached to an oxygen atom .Chemical Reactions Analysis
Silyl ethers like “1-[4-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenyl]ethanone” are often used as protecting groups in organic synthesis . They can be easily introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of the silyl group . The protecting group can be removed in the presence of a fluoride source such as TBAF or TAS-F .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 4-(tert-Butyldimethylsilyl)oxy benzaldehyde, include a refractive index of n20/D 1.5110 (lit.), a boiling point of 224-226 °C (lit.), and a density of 0.957 g/mL at 25 °C (lit.) .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the use of “1-[4-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenyl]ethanone” and similar compounds could involve their use in the synthesis of biologically active natural products . These compounds could serve as precursors to natural products with potential anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
properties
IUPAC Name |
1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2Si/c1-12(16)14-9-7-13(8-10-14)11-17-18(5,6)15(2,3)4/h7-10H,11H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYZTMYTEYCCCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenyl]ethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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